Technical Guide: 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7) – Structural Mechanics, Synthesis, and Pharmacological Applications
Technical Guide: 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7) – Structural Mechanics, Synthesis, and Pharmacological Applications
Executive Summary
In the landscape of medicinal chemistry, the pyrrolizine nucleus—a bicyclic ring system consisting of a pyrrole ring fused to a pyrrolidine or pyrroline ring—serves as a privileged scaffold for drug discovery. 2-Methyl-3H-pyrrolizin-3-one (CAS 195614-00-7) is a highly reactive, functionalized derivative of this class[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a dynamic building block. Its unique conjugated lactam-like structure makes it an indispensable precursor for synthesizing advanced therapeutics, most notably dual Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) inhibitors, as well as novel anticancer agents[2].
This whitepaper provides a comprehensive analysis of its physicochemical properties, a self-validating synthesis protocol, and an in-depth look at the causality behind its pharmacological utility.
Physicochemical Profiling
Understanding the physical and chemical parameters of 2-Methyl-3H-pyrrolizin-3-one is critical for predicting its behavior in organic synthesis and biological systems. The molecule features a planar, conjugated system that dictates its solubility, reactivity, and binding affinity.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Methyl-3H-pyrrolizin-3-one |
| CAS Registry Number | 195614-00-7 |
| Molecular Formula | C8H7NO |
| Molecular Weight | 133.15 g/mol |
| SMILES String | O=C2/C(=C\c1cccn12)C |
| Structural Class | Pyrrolizine derivative / Heterocyclic lactam |
| Appearance | Typically exists as a solid at room temperature |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, EtOAc); sparingly soluble in water |
Data compiled from verified chemical databases[1][3].
Structural Mechanics & Reactivity
The reactivity of 2-Methyl-3H-pyrrolizin-3-one is governed by the electronic push-pull dynamics between the electron-rich pyrrole ring and the electron-withdrawing carbonyl group.
Causality of Reactivity:
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Electrophilic Aromatic Substitution (EAS): The pyrrole nitrogen donates electron density into the bicyclic system, making the C-5 and C-7 positions highly susceptible to electrophilic attack. This allows for late-stage functionalization, such as formylation or halogenation, which is essential for building complex pharmacophores.
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Nucleophilic Addition: The carbonyl carbon at the 3-position acts as a hard electrophile. However, because it is part of a conjugated system, nucleophiles can also attack in a Michael-type fashion at the adjacent double bond, depending on the hardness/softness of the incoming nucleophile.
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Tautomerism and Stability: The 3H-pyrrolizin-3-one core is sensitive to oxidative degradation and polymerization if left exposed to ambient air and light[4]. The 2-methyl group provides slight steric shielding and electron donation via hyperconjugation, which marginally stabilizes the conjugated enone system compared to the unsubstituted parent compound.
De Novo Synthesis Protocol: A Self-Validating System
The synthesis of 2-alkyl-3H-pyrrolizin-3-ones fundamentally relies on the condensation of pyrrole-2-carboxaldehyde with an aliphatic acid anhydride. The following protocol outlines a Perkin-type condensation optimized for yield and purity.
Step-by-Step Methodology
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Step 1: Reagent Preparation. In a flame-dried, argon-purged round-bottom flask, combine pyrrole-2-carboxaldehyde (1.0 equivalent) and sodium propionate (1.5 equivalents). Suspend the mixture in an excess of propionic anhydride (approx. 5-10 equivalents), which serves as both the reactant and the solvent.
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Step 2: Perkin-Type Condensation. Heat the reaction mixture to reflux (130–140 °C) for 4–6 hours. Mechanistic Causality: The sodium propionate acts as a weak base, deprotonating the α -carbon of propionic anhydride. This generates an enolate-like nucleophile that attacks the highly electrophilic aldehyde carbon of the pyrrole derivative, initiating an aldol-type condensation.
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Step 3: Intramolecular Cyclization. Following the initial condensation and subsequent dehydration (loss of H2O ), an intermediate acrylate is formed. The lone pair on the pyrrole nitrogen then attacks the newly formed anhydride carbonyl, driving an intramolecular ring closure and eliminating a molecule of propionic acid to yield the bicyclic core.
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Step 4: Isolation and Quenching. Cool the mixture to 0 °C and carefully quench with ice water to hydrolyze the unreacted propionic anhydride. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO3 to neutralize and remove residual propionic acid.
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Step 5: IPQC & Self-Validation. Validation Metric: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc system. The complete disappearance of the UV-active pyrrole-2-carboxaldehyde spot and the emergence of a new, lower Rf spot confirms conversion. Post-purification (via silica gel chromatography), validate the structure using 1H -NMR ( CDCl3 ). The diagnostic vinylic proton of the pyrrolizin-3-one core must appear as a distinct singlet around δ 6.0–6.5 ppm, confirming successful cyclization without ring-opening.
Caption: Workflow for the Perkin-type synthesis and cyclization of 2-Methyl-3H-pyrrolizin-3-one.
Pharmacological Relevance: The Dual COX/5-LOX Paradigm
The true value of 2-Methyl-3H-pyrrolizin-3-one lies in its application as a pharmacophore scaffold. Pyrrolizine derivatives have demonstrated profound biological activities, including anti-inflammatory, analgesic, and anticancer properties[2].
Mechanistic Causality in Drug Design
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit Cyclooxygenase (COX-1 and COX-2), thereby reducing pro-inflammatory prostaglandins. However, this inhibition shunts arachidonic acid metabolism toward the 5-Lipoxygenase (5-LOX) pathway. The resulting overproduction of leukotrienes leads to severe gastrointestinal (GI) ulcerogenicity and bronchospasms[5].
By utilizing the 2-Methyl-3H-pyrrolizin-3-one scaffold, medicinal chemists can synthesize dual COX/5-LOX inhibitors (analogous to Licofelone).
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Structural Rationale: The rigid, planar pyrrolizine core mimics the spatial conformation of arachidonic acid. The 2-methyl substitution provides a critical hydrophobic anchor that interacts favorably with the lipophilic pockets of the COX-2 active site.
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Functionalization: By opening the lactam ring or functionalizing the C-5 position with carboxamides, the molecule extends into the 5-LOX binding domain, enabling simultaneous inhibition of both enzymatic pathways[5]. This dual-action mechanism provides potent analgesia while maintaining a significantly safer gastric profile.
Caption: Arachidonic acid cascade illustrating the dual inhibition of COX and 5-LOX by pyrrolizine derivatives.
References
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Buy 2-Methyl-3H-pyrrolizin-3-one (EVT-1179774) | 195614-00-7 Source: EvitaChem URL:1
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2-甲基-3H-吡咯里嗪-3-酮(CAS 195614-00-7) | 属性 Source: chemBlink URL:3
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Pyrrolizines: natural and synthetic derivatives with diverse biological activities Source: International Journal of Chemical and Medical Research (IJCMR) / Pharaoh Academy URL:2
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Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability Source: PubMed Central (PMC) URL:5
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Gas-phase synthesis of pyrrolizin-3-one Source: Journal of the American Chemical Society (ACS) URL:4
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- 3. 2-ç²åº-3H-å¡å¯éåª-3-é ® (CAS 195614-00-7) | ç©çå妿§è´¨ãSDSãå®å ¨ä¿¡æ¯åä¾åºå - chemBlink [chemblink.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]
